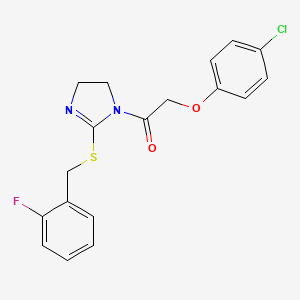
2-(4-chlorophenoxy)-1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C18H16ClFN2O2S and its molecular weight is 378.85. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enantioselectivity in Chemical Synthesis
Research on compounds structurally related to "2-(4-chlorophenoxy)-1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone" highlights the exploration of enantioselectivity in chemical synthesis. For example, studies on the stereospecificity of certain enantiomers as inhibitors of aromatase (P450Arom) have been conducted, revealing low enantioselectivity ratios. This indicates a potential application in designing stereospecific compounds for biochemical studies (Khodarahmi et al., 1998).
Synthesis of Poly(ether ketone)s
Another area of application involves the synthesis of poly(ether ketone)s with pendant functional groups. By polycondensing certain precursors in dry solvents, researchers have developed polymers with moderate molecular weights and significant fractions of cyclic oligomers and polymers. These materials, featuring pendant sulfonic acid groups, are valuable for their potential applications in polymer science and engineering (Fritsch et al., 2002).
Antioxidant Activity of Thiazole Derivatives
The synthesis and evaluation of antioxidant activities of thiazole analogues, incorporating urea, thiourea, and selenourea functionalities, have been explored. These studies demonstrate that compounds with selenourea functionality exhibit potent antioxidant activities, suggesting their utility in developing new antioxidant agents (Reddy et al., 2015).
Synthesis of Imidazo[2,1-b][1,3,4]thiadiazoles
Research on the synthesis of imidazo[2,1-b][1,3,4]thiadiazoles and their derivatives has been conducted, highlighting methods for preparing these compounds with potential biological activities. The structural analyses through spectroscopy and X-ray crystallography provide insights into their chemical properties and reactivity (Banu et al., 2014).
Antimicrobial and Anti-inflammatory Activities
Studies on the synthesis of new chemical entities and their evaluation for antimicrobial and anti-inflammatory activities have been reported. These investigations include the development of novel imidazolyl acetic acid derivatives, showcasing their potential as leads for therapeutic applications due to their promising biological activities (Khalifa & Abdelbaky, 2008).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2S/c19-14-5-7-15(8-6-14)24-11-17(23)22-10-9-21-18(22)25-12-13-3-1-2-4-16(13)20/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNLNGDDIQBLER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

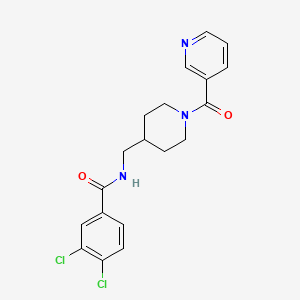
![(1S,8R)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B2886428.png)
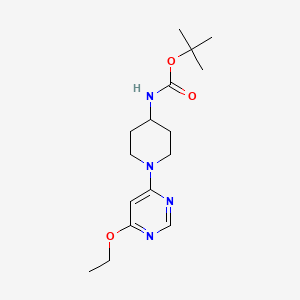
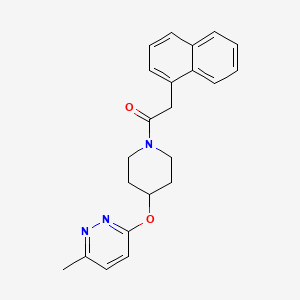
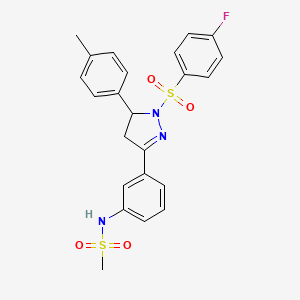
![N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2886434.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2886435.png)
![1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2886436.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/no-structure.png)

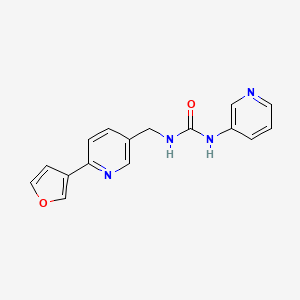

![N-(3,5-dimethylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2886446.png)